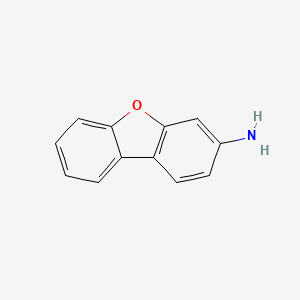
3-Aminodibenzofuran
Cat. No. B1200821
Key on ui cas rn:
4106-66-5
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Combine 3-nitrodibenzofuran (22.0 g, 0.1 mol) and Raney nickel (2.75 g), and ethanol (365 ml) and hydrogenate at room temperature and 40 psi (276 kPa). After 18 hours, filter and concentrate the filtrate to residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-])=O>[Ni].C(O)C>[CH:6]1[C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=[C:4]([NH2:1])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(OC3=C2C=CC=C3)C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.75 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
365 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrogenate at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate to residue
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph the residue eluting with 9:1 hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
